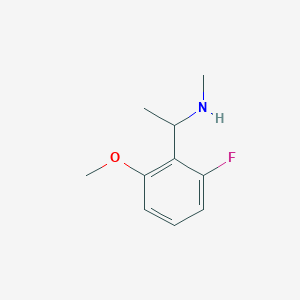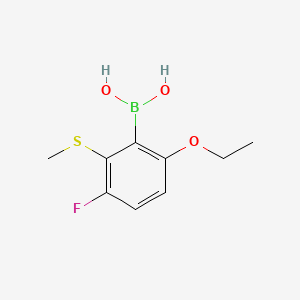
1,3-Dibromo-7-nitro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-7-nitro-9h-fluoren-9-one is a chemical compound belonging to the fluorenone family It is characterized by the presence of bromine and nitro groups attached to the fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-7-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. One common method includes the following steps:
Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions.
Nitration: The brominated fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale bromination: Using industrial reactors to control temperature and reaction time.
Efficient nitration: Employing continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-7-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the fluorenone core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 1,3-diamino-7-nitro-9h-fluoren-9-one.
Oxidation: Formation of higher oxidation state fluorenone derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromo-7-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-7-nitro-9h-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro groups. These groups can participate in various chemical interactions, including:
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites on target molecules.
Redox Reactions: The nitro group can undergo redox reactions, influencing the redox state of the target molecules.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-fluoren-9-one: Similar structure but lacks the nitro group.
2,7-Dibromo-9H-fluoren-9-one: Another brominated fluorenone derivative.
2,7-Dinitro-9H-fluoren-9-one: Contains nitro groups but different bromination pattern.
Propiedades
Número CAS |
21878-86-4 |
|---|---|
Fórmula molecular |
C13H5Br2NO3 |
Peso molecular |
382.99 g/mol |
Nombre IUPAC |
1,3-dibromo-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Br2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H |
Clave InChI |
HYBXUZHADBGKDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


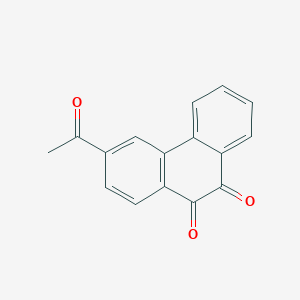
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
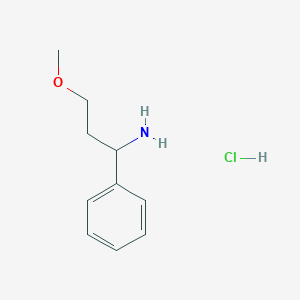
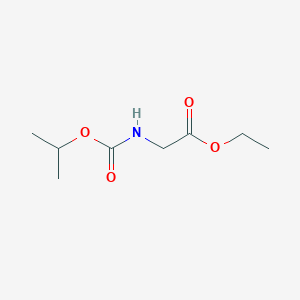
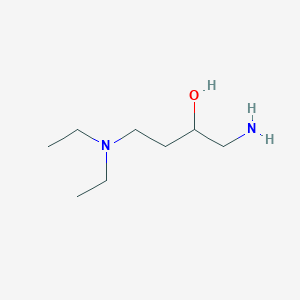

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
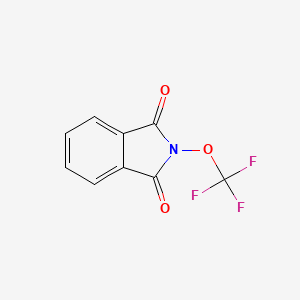
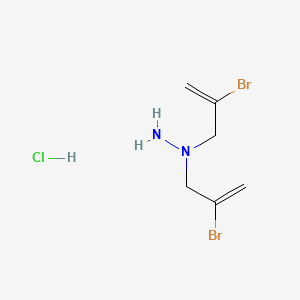
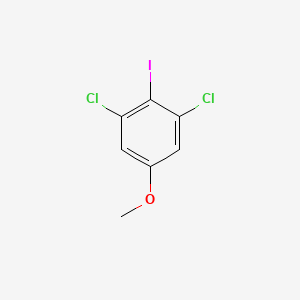
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
